2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxy-5-nitrophenyl)acetamide
Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxy-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C13H12BrN5O6 and its molecular weight is 414.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.99710 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research has shown that pyrazole-acetamide derivatives can be used to synthesize novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been evaluated for their antioxidant activity, demonstrating significant potential in this area. The study utilized various hydrogen bonding interactions to establish solid-state structures, highlighting the importance of pyrazole-acetamide derivatives in the development of compounds with antioxidant properties (Chkirate et al., 2019).
Inhibitors for Enzymatic Activity
Another application involves the synthesis of specific acetamido derivatives to serve as inhibitors for enzymes like 2-acetamido-2-deoxy-β-d-glucosidase. These compounds are synthesized by modifying the acetamido group, showcasing the role of acetamide derivatives in inhibiting enzymatic activities crucial for various biological processes (Bedi et al., 1978).
Anticonvulsant Activity
Derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide, including those with modifications like methoxyl, methyl, nitro, and chloro substituents, have been synthesized and tested for their anticonvulsant activity. This research demonstrates the potential use of such compounds in developing new treatments for seizures (Aktürk et al., 2002).
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives have been studied for their ability to inhibit fatty acid synthesis in organisms like the green alga Scenedesmus Acutus. This research highlights the potential application of acetamide derivatives in understanding and controlling metabolic pathways involved in fatty acid synthesis (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-methoxy-5-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O6/c1-7-12(14)13(19(23)24)16-17(7)6-11(20)15-8-3-9(18(21)22)5-10(4-8)25-2/h3-5H,6H2,1-2H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRGDNGXLJXIEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-])[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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